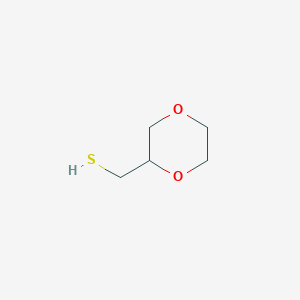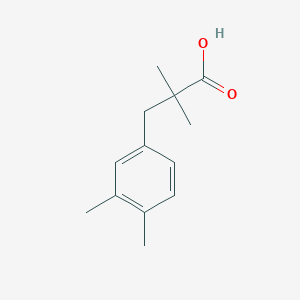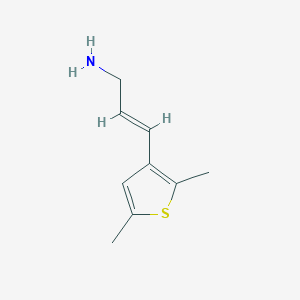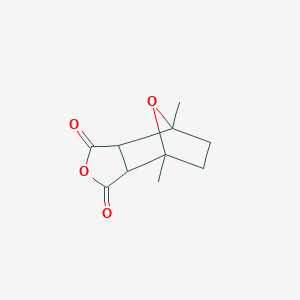
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- typically involves the reaction of maleic anhydride with furan derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the epoxy ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the epoxy ring or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Acts as an inhibitor of protein phosphatase 2A, making it useful in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein phosphatase 2A. This inhibition disrupts various cellular processes, including cell division and signaling pathways. The molecular targets include specific proteins involved in these pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: A similar compound with slight structural differences.
Hexahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione: Another derivative with a methyl group attached.
Uniqueness
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- stands out due to its specific inhibitory action on protein phosphatase 2A, which is not commonly observed in other similar compounds. This unique property makes it valuable in both research and potential therapeutic applications .
Properties
CAS No. |
111957-97-2 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
REXARJRMGFUATC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(C3C2C(=O)OC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



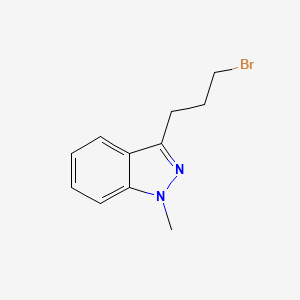
![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
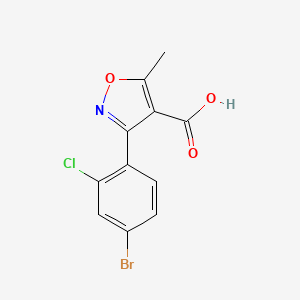
![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13545697.png)
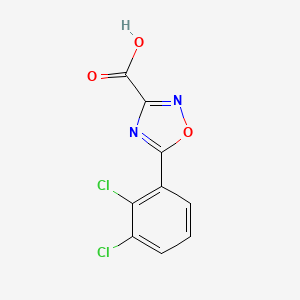
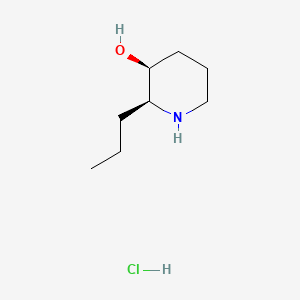
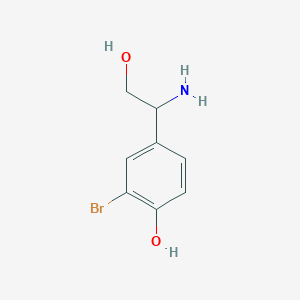
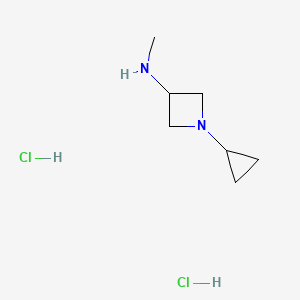
![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)
